aTAG 2139-NEG: A Technical Guide for Researchers
aTAG 2139-NEG: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
aTAG 2139-NEG is a crucial negative control compound for use with the aTAG (AchillesTAG) targeted protein degradation system. This system offers a powerful and versatile method for the rapid and selective degradation of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery. aTAG 2139-NEG is structurally related to the active degrader, aTAG 2139, but is chemically modified to be inactive. Its purpose is to enable researchers to distinguish the specific effects of targeted protein degradation from any off-target or non-specific effects of the chemical scaffold. This document provides an in-depth technical guide on aTAG 2139-NEG for researchers, scientists, and drug development professionals.
Core Concept: The aTAG System
The aTAG system is a heterobifunctional degrader platform. The active molecule, aTAG 2139, consists of three key components: a ligand that binds to the MTH1 (MutT homolog 1) protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. In this system, the protein of interest is first tagged with the MTH1 protein using CRISPR/Cas9-mediated gene editing. The introduction of aTAG 2139 then induces the formation of a ternary complex between the MTH1-tagged POI and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.
aTAG 2139-NEG, while capable of binding to MTH1, lacks the ability to recruit the E3 ligase, and therefore does not induce the degradation of the MTH1-tagged protein. This makes it an ideal control for validating that the observed cellular phenotype is a direct result of the degradation of the target protein and not due to other pharmacological effects of the compound.
Physicochemical and Pharmacokinetic Properties
A clear understanding of the properties of aTAG 2139-NEG is essential for its proper use in experiments.
| Property | aTAG 2139-NEG | aTAG 2139 (Active Compound) |
| Molecular Weight | 796.84 g/mol | 782.81 g/mol |
| Formula | C43H40N8O8 | C42H38N8O8 |
| CAS Number | 2758431-99-9 | 2387510-81-6 |
| Binding Affinity (Ki) for MTH1 | 2.0 nM | 2.1 nM[1] |
| Degradation Activity | None | Potent degrader of MTH1 fusion proteins (DC50 = 0.27 nM, Dmax = 92.1% after 4h incubation)[2][3] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC)[3] |
| Solubility | Soluble to 100 mM in DMSO | Soluble to 50 mM in DMSO |
| Storage | Store at -20°C | Store at -20°C[3] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and interpretation of experiments using aTAG 2139-NEG.
Generation of MTH1-Tagged Cell Lines via CRISPR/Cas9
To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. This is typically achieved using CRISPR/Cas9-mediated homology-directed repair (HDR).
Protocol:
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Design and Synthesis:
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Guide RNA (gRNA): Design and synthesize at least two gRNAs targeting the desired insertion site (N- or C-terminus) of the gene of interest.
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Donor Template: Synthesize a single-stranded DNA (ssDNA) or plasmid donor template containing the MTH1 tag sequence flanked by 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
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Cell Transfection:
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Transfect the target cells with the Cas9 nuclease, gRNA, and the donor template. Electroporation or lipid-based transfection methods can be used.
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Clonal Selection and Validation:
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After transfection, select for single-cell clones.
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Validate successful knock-in of the MTH1 tag by PCR of the genomic DNA and subsequent Sanger sequencing.
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Confirm the expression of the MTH1-fusion protein by Western blot using an antibody against the protein of interest or the MTH1 tag.
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In-Cell Protein Degradation Assay (Western Blot)
This protocol is used to assess the ability of aTAG 2139 to induce degradation of the MTH1-tagged protein of interest and to confirm the inactivity of aTAG 2139-NEG.
Protocol:
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Cell Seeding:
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Seed the MTH1-tagged cells in a multi-well plate at a density that allows for optimal growth during the experiment.
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Compound Treatment:
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Prepare stock solutions of aTAG 2139 and aTAG 2139-NEG in DMSO.
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Treat the cells with a range of concentrations of aTAG 2139 and aTAG 2139-NEG (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
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Incubate the cells for a desired period (e.g., 2, 4, 8, 16, 24 hours).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the total protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantify the band intensities to determine the extent of protein degradation. A loading control (e.g., GAPDH, β-actin) should be used for normalization.
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Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in the understanding and design of experiments.
Caption: Mechanism of action for aTAG 2139 and its inactive control, aTAG 2139-NEG.
Caption: A typical workflow for validating protein degradation using Western blotting.
Conclusion
aTAG 2139-NEG is an indispensable tool for researchers utilizing the aTAG targeted protein degradation platform. By serving as a well-characterized inactive control, it allows for the confident attribution of experimental observations to the specific degradation of the target protein. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of aTAG 2139-NEG in advancing research in chemical biology and drug discovery.
